molecular formula C22H17ClN4O5 B2654407 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1223794-69-1

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2654407
CAS No.: 1223794-69-1
M. Wt: 452.85
InChI Key: OVPGVIHXEFOIIK-UHFFFAOYSA-N
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Description

2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound featuring a benzodioxole moiety, a pyrazolo[1,5-a]pyrazine core, and a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Construction of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the condensation of hydrazine derivatives with diketones, followed by cyclization.

    Attachment of the Acetamide Group: The final step involves the acylation of the pyrazolo[1,5-a]pyrazine intermediate with 5-chloro-2-methoxyphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group in the acetamide moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[1,5-a]pyrazine derivatives.

Biology

Biologically, this compound has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit certain enzymes and disrupt cellular processes makes it a candidate for further research in cancer therapy.

Medicine

In medicine, the compound is being explored for its potential to act as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a versatile molecule for drug development.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide exerts its effects involves the inhibition of specific enzymes and disruption of cellular pathways. The benzodioxole moiety can interact with proteins, while the pyrazolo[1,5-a]pyrazine core can bind to nucleic acids, affecting gene expression and cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide
  • 2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to the presence of the 5-chloro-2-methoxyphenyl group. This substitution can significantly alter its biological activity and chemical reactivity, making it a distinct entity in its class.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O5/c1-30-18-5-3-14(23)9-16(18)24-21(28)11-26-6-7-27-17(22(26)29)10-15(25-27)13-2-4-19-20(8-13)32-12-31-19/h2-10H,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPGVIHXEFOIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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